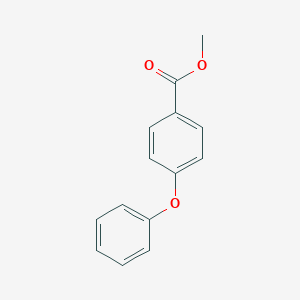

Methyl 4-phenoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-phenoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXLYEKPSHVLKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345858 | |

| Record name | Methyl 4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21218-94-0 | |

| Record name | Methyl 4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21218-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-phenoxybenzoate chemical properties

An In-Depth Technical Guide to Methyl 4-Phenoxybenzoate: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 21218-94-0) is a diaryl ether and methyl ester of significant interest in both materials science and pharmaceutical development.[1] Its rigid backbone, derived from 4-phenoxybenzoic acid, makes it a valuable precursor for high-performance polymers, while its structural motif appears in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and key applications, offering a technical resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a central phenoxy group linking two benzene rings, with a methyl ester moiety at the 4-position of one ring. This structure imparts a combination of aromatic stability and ester reactivity.

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| CAS Number | 21218-94-0 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [4] |

| Molecular Weight | 228.24 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | COC(=O)c1ccc(cc1)Oc2ccccc2 | [4] |

| InChIKey | XMXLYEKPSHVLKD-UHFFFAOYSA-N | [4] |

| Physical Form | Solid (Expected) | N/A |

| Storage | Sealed in a dry place at room temperature. | [5] |

Spectroscopic Characterization (Predicted)

Definitive spectral data for this compound is not widely published. However, its structure allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

Caption: Predicted Proton Environments for ¹H NMR Analysis.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

-

Aromatic Region (δ 7.0-8.2 ppm) : Due to the electron-withdrawing ester and electron-donating ether groups, the aromatic protons will appear as a series of doublets and multiplets. Protons ortho to the ester group (Ha, Hd) will be the most downfield-shifted. Protons on the terminal phenyl ring (He, Hf, Hg, Hh, Hi) will appear in the typical aromatic region.

-

Methyl Protons (δ ~3.9 ppm) : A sharp singlet integrating to three protons (Hj) is expected for the methyl group of the ester, similar to values seen in related benzoate esters.[5]

-

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the carbon framework.

-

Carbonyl Carbon (δ ~166 ppm) : The ester carbonyl carbon will appear significantly downfield.

-

Aromatic Carbons (δ 115-160 ppm) : At least eight distinct signals are expected for the 12 aromatic carbons due to symmetry. The carbons attached to the oxygen atoms (C-O) will be shifted downfield relative to other aromatic carbons.

-

Methyl Carbon (δ ~52 ppm) : The methyl carbon of the ester will appear upfield.[5]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorptions characteristic of its functional groups.

-

C=O Stretch : A strong, sharp peak is expected around 1720-1730 cm⁻¹ , which is characteristic of an aromatic ester carbonyl group.

-

C-O Stretches : Two distinct C-O stretching bands are predicted: one for the ester linkage (around 1250-1300 cm⁻¹ ) and another for the aryl ether linkage (around 1200-1250 cm⁻¹ ).

-

Aromatic C=C Stretches : Multiple peaks will appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 228 .

-

Key Fragments : Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give an acylium ion at m/z = 197 , and the loss of the carboxyl group (-COOCH₃) to give a phenoxyphenyl cation at m/z = 169 .

-

Synthesis and Reactivity

The most logical synthesis of this compound involves a two-step process starting from commercially available precursors. This approach provides a reliable and scalable route.

Caption: Two-Step Synthesis Pathway for this compound.

Synthesis Pathway: From Phenol and p-Chlorobenzoic Acid

-

Ullmann Condensation : The synthesis begins by forming the diaryl ether linkage. 4-Phenoxybenzoic acid is prepared via the reaction of phenol with p-chlorobenzoic acid.[6] This reaction typically requires a base, such as potassium carbonate, to deprotonate the phenol, and a copper catalyst to facilitate the nucleophilic aromatic substitution.

-

Fischer Esterification : The resulting 4-phenoxybenzoic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid. This is a classic equilibrium-driven reaction.

Example Protocol: Fischer Esterification of 4-Phenoxybenzoic Acid

This protocol describes the conversion of the parent acid to the final methyl ester, a critical step for modifying the compound's solubility and reactivity.

Materials:

-

4-Phenoxybenzoic acid (1.0 eq)

-

Methanol (20-50 eq, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-phenoxybenzoic acid and an excess of methanol.

-

Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reflux: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Using a large excess of methanol as the solvent drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Applications in Research and Development

The rigid, aromatic structure of this compound makes it a versatile building block in several advanced scientific fields.

Caption: Key Application Areas for the this compound Scaffold.

Precursor in Materials Science

The parent carboxylic acid, 4-phenoxybenzoic acid, is a known monomer used in the synthesis of specialty thermoplastic polymers like polyether ether ketone (PEEK).[4] PEEK is valued for its exceptional thermal stability and chemical resistance. This compound can serve as a protected or derivatized form of this monomer, useful in synthetic routes where the free carboxylic acid might interfere with other reagents.

Scaffold in Drug Discovery

The diaryl ether linkage is a common and privileged scaffold in medicinal chemistry, providing a balance of rigidity and conformational flexibility.

-

Cancer Metabolism: Derivatives of phenoxybenzoates have been identified as potent dual inhibitors of malate dehydrogenase 1 and 2 (MDH1/MDH2).[1] These enzymes are critical to cancer cell metabolism, and their inhibition represents a promising therapeutic strategy for targeting tumor growth.[1]

-

Kinase Inhibitors: The core structure is related to intermediates used in the synthesis of potent anti-cancer drugs like Gefitinib, which functions as an EGFR tyrosine kinase inhibitor.[7] The phenoxy moiety is a key component in achieving high binding affinity to the kinase domain.

Safety, Handling, and Toxicology

-

General Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Disclaimer: This information is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical entity with a dual role in scientific innovation. Its robust structure makes it a key intermediate for advanced materials, while its diaryl ether motif provides a proven scaffold for the design of targeted therapeutics. A thorough understanding of its chemical properties, reactivity, and synthesis is essential for researchers aiming to leverage this versatile molecule in their work.

References

-

This compound . precisionFDA. [Link]

-

Methyl 4-amino-2-phenoxybenzoate | C14H13NO3 | CID 177745038 . PubChem. [Link]

-

The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods . Dakota Chemical. [Link]

-

This compound . gsrs.ncats.nih.gov. [Link]

-

This compound . fdagrs.com. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism . PubMed. [Link]

-

Methyl 4-methylbenzoate | C9H10O2 | CID 7455 . PubChem. [Link]

-

Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium . The Royal Society of Chemistry. [Link]

Sources

- 1. 21218-94-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Methyl 4-methylbenzoate CAS#: 99-75-2 [m.chemicalbook.com]

- 3. Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Methyl 4-methylbenzoate(99-75-2) MS [m.chemicalbook.com]

- 7. Methyl 4-methylbenzoate(99-75-2) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Methyl 4-phenoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Methyl 4-phenoxybenzoate, a key organic intermediate, holds a significant position in the landscape of modern medicinal chemistry and materials science. Its unique structural motif, featuring a diaryl ether linkage, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide offers an in-depth exploration of this compound, covering its fundamental properties, detailed synthesis protocols with mechanistic insights, and a focused discussion on its applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important molecule.

Core Molecular Attributes of this compound

A thorough understanding of the physicochemical properties of a molecule is paramount for its effective utilization in research and development. This section delineates the key identifiers and characteristics of this compound.

1.1. IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The chemical structure consists of a methyl benzoate core where the hydrogen at the para-position of the benzene ring is substituted by a phenoxy group.

Chemical Structure:

1.2. Chemical Identifiers and Molecular Properties

A consistent and unambiguous identification of a chemical entity is crucial for scientific communication and data retrieval. The following table summarizes the key identifiers and molecular properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-Phenoxybenzoic acid methyl ester, Methyl p-phenoxybenzoate | |

| CAS Number | 21218-94-0 | - |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 32-35 °C | |

| Boiling Point | 103-104 °C at 15 mmHg | |

| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate. Insoluble in water. |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. This involves the initial synthesis of the precursor, 4-phenoxybenzoic acid, via an Ullmann condensation, followed by a Fischer-Speier esterification to yield the final product. This section provides a detailed experimental protocol for each step, accompanied by an explanation of the underlying chemical principles.

Step 1: Synthesis of 4-Phenoxybenzoic Acid via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[1] The choice of a copper catalyst is crucial for facilitating this carbon-oxygen bond formation.[1]

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 equivalent), 4-chlorobenzoic acid (1.0 equivalent), potassium carbonate (2.0 equivalents) as a base, and copper(I) oxide (0.1 equivalents) as the catalyst.

-

Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.

-

Reaction Execution: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and maintain vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to neutralize the excess base and precipitate the product. Filter the crude 4-phenoxybenzoic acid, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) oxide is a cost-effective and efficient catalyst for the Ullmann condensation.

-

Base: Potassium carbonate is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is essential for the reaction to proceed.

-

Solvent: High-boiling point polar aprotic solvents are used to ensure the reaction can be conducted at the required high temperatures and to dissolve the reactants.

-

Inert Atmosphere: A nitrogen atmosphere is maintained to prevent the oxidation of the copper catalyst.

Step 2: Fischer-Speier Esterification of 4-Phenoxybenzoic Acid

The Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[2] The reaction is an equilibrium process, and therefore, an excess of the alcohol is typically used to drive the equilibrium towards the product side.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxybenzoic acid (1.0 equivalent) in an excess of methanol, which acts as both the reactant and the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%), to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the esterification can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator. Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.[2]

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the ester.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Neutralization: The sodium bicarbonate wash is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage.

Synthesis Workflow Diagram:

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined synthesis pathway and significant applications, particularly in the pharmaceutical industry. The two-step synthesis, involving an Ullmann condensation followed by a Fischer esterification, provides an efficient route to this compound. Its role as a key building block in the synthesis of the anticancer drug Ibrutinib and as a scaffold for the development of novel cytotoxic agents highlights its importance in modern drug discovery. The comprehensive data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Experiment 5: Fischer Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Methyl 4-methylbenzoate in Organic Synthesis: A Key Intermediate to Purchase. Retrieved from [Link]

- Google Patents. (n.d.). WO 2017/163257 A1.

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-phenoxybenzoate from Phenol and Methyl 4-hydroxybenzoate

Introduction: The Significance of the Diaryl Ether Linkage

The diaryl ether moiety is a cornerstone in the architecture of a multitude of biologically active compounds and advanced materials. Its presence is pivotal in pharmaceuticals, agrochemicals, and polymers, imparting unique chemical and physical properties. Methyl 4-phenoxybenzoate serves as a valuable intermediate in organic synthesis, embodying the core structure of this important class of molecules. This guide provides an in-depth exploration of the synthesis of this compound through the copper-catalyzed cross-coupling of phenol and an aryl halide, a transformation commonly known as the Ullmann condensation.[1][2] While alternative methods such as the Buchwald-Hartwig amination exist for forming carbon-heteroatom bonds, the Ullmann reaction remains a robust and widely utilized strategy for diaryl ether synthesis.[3][4]

Strategic Overview: Navigating the Synthesis

The primary challenge in forming a C-O bond between two aryl groups lies in overcoming the inherent low reactivity of the participating molecules. The Ullmann condensation addresses this by employing a copper catalyst to facilitate the coupling of an aryl halide with a phenol.[1] This guide will focus on a modern iteration of this classic reaction, which utilizes a soluble copper catalyst and carefully selected ligands to achieve high yields under more moderate conditions than the harsh temperatures and stoichiometric copper required in traditional protocols.[2][5]

The logical progression of the synthesis is outlined below. It begins with the in situ formation of a copper-phenoxide complex, which then undergoes oxidative addition with an aryl halide. The resulting intermediate subsequently undergoes reductive elimination to yield the desired diaryl ether product and regenerate the active copper(I) catalyst.

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 4-phenoxybenzoate via Ullmann Condensation

Abstract

The diaryl ether linkage is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced polymers, making its efficient synthesis a critical objective in modern organic chemistry. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a foundational and continually evolving methodology for the formation of C(aryl)-O bonds. This technical guide provides an in-depth exploration of the Ullmann condensation specifically for the synthesis of methyl 4-phenoxybenzoate. We delve into the mechanistic underpinnings of both classical and modern ligand-accelerated Ullmann reactions, offering a comparative analysis of reaction parameters. Detailed, field-tested protocols are provided, explaining the causal relationships behind the selection of catalysts, ligands, bases, and solvents. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical application of this pivotal transformation.

Introduction: The Enduring Importance of Diaryl Ethers and C-O Bond Formation

The diaryl ether moiety is a privileged scaffold due to its unique combination of chemical stability and conformational flexibility. This structure is integral to numerous biologically active molecules, including the antibiotic vancomycin and various herbicides.[1][2] Consequently, the development of robust and versatile methods for constructing the C(aryl)-O bond is of paramount importance.

Historically, the Ullmann condensation, first reported at the beginning of the 20th century, has been the primary method for this transformation.[3][4] The classical reaction involves the coupling of an aryl halide with a phenol using stoichiometric amounts of copper metal or copper salts at very high temperatures (>200 °C).[3][5][6] While effective, these harsh conditions limited the reaction's substrate scope and functional group tolerance.

The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the discovery that ligands can dramatically accelerate the catalytic process, allowing for milder reaction conditions and significantly lower catalyst loadings.[3][7][8] This evolution has kept the copper-catalyzed approach a cost-effective and highly relevant alternative to palladium-catalyzed methods, such as the Buchwald-Hartwig etherification.[9][10] This guide will focus on providing both the foundational knowledge and the practical, modern protocols necessary to successfully synthesize this compound, a common diaryl ether intermediate.

Mechanistic Evolution of the Ullmann Condensation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The mechanism of the Ullmann condensation has been a subject of extensive study, with the consensus pointing to a Cu(I)/Cu(III) catalytic cycle, particularly in modern, ligand-accelerated systems.

The Classical Reaction: A Stoichiometric Approach

In its original form, the Ullmann reaction was often run with copper bronze at temperatures exceeding 200°C in polar aprotic solvents like DMF or nitrobenzene.[6] The reaction was believed to proceed through the formation of a copper(I) phenoxide in situ. This species would then react with the aryl halide. The exact mechanism is complex and may involve radical pathways or organocuprate intermediates, but a simplified ionic pathway is often depicted as involving oxidative addition of the aryl halide to the copper phenoxide, followed by reductive elimination to form the diaryl ether and a copper(I) halide.[11][12][13] The high energy barrier for these steps necessitated the harsh conditions.

The Modern Catalytic Era: The Role of Ligands

The breakthrough in Ullmann chemistry came with the introduction of chelating ligands. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines serve multiple crucial functions:[5][14]

-

Solubilization: They increase the solubility of the copper catalyst in organic solvents.

-

Stabilization: They stabilize the copper intermediates, preventing catalyst decomposition or aggregation.

-

Acceleration: They accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—by modulating the electronic properties and coordination geometry of the copper center.[7]

This ligand acceleration allows the reaction to proceed catalytically at much lower temperatures (typically 80-120 °C), broadening its applicability to more sensitive and complex substrates. The generally accepted catalytic cycle for a modern, ligand-accelerated Ullmann C-O coupling is depicted below.

Caption: Fig. 1: Catalytic cycle for ligand-accelerated Ullmann C-O coupling.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is achieved by coupling phenol with a methyl 4-halobenzoate. The reactivity of the aryl halide follows the order I > Br >> Cl, making methyl 4-iodobenzoate and methyl 4-bromobenzoate the most common starting materials.[4][15] We present two validated protocols: a classic high-temperature method and a modern, milder ligand-accelerated method.

Protocol 1: Traditional High-Temperature Synthesis

This protocol reflects the more classical conditions, requiring higher temperatures but using simple, inexpensive reagents. It is often effective for robust substrates.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.2 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Through the septum, add phenol (1.2 eq) followed by anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the aryl halide).

-

Reaction: Immerse the flask in a preheated oil bath at 140-150 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction & Purification: Filter the mixture through a pad of celite to remove insoluble copper salts. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Component | Role | Stoichiometry | Typical Reagents |

| Aryl Halide | Electrophile | 1.0 eq | Methyl 4-bromobenzoate |

| Phenol | Nucleophile | 1.2 eq | Phenol |

| Copper Source | Catalyst | 0.1 - 0.2 eq | CuI, Cu₂O, Cu powder |

| Base | Proton Scavenger | 2.0 eq | K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction Medium | ~0.2 M | DMF, NMP, Pyridine |

| Conditions | |||

| Temperature | 140 - 160 °C | ||

| Time | 12 - 24 h | ||

| Atmosphere | Inert (N₂ or Ar) | ||

| Expected Yield | 50 - 70% | ||

| Table 1. Summary of Traditional Ullmann Synthesis Parameters. |

Protocol 2: Modern Ligand-Accelerated Synthesis

This protocol utilizes a ligand to enable the reaction under significantly milder conditions, which is preferable for substrates with sensitive functional groups and generally provides higher yields.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.05 eq), N,N-dimethylglycine (0.10 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Add methyl 4-bromobenzoate (1.0 eq) and phenol (1.2 eq), followed by anhydrous 1,4-dioxane (approx. 0.5 M).

-

Reaction: Immerse the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously for 8-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up & Purification: The work-up and purification procedure is identical to that described in Protocol 1. The use of cesium carbonate often results in a cleaner reaction profile, simplifying purification.

| Component | Role | Stoichiometry | Typical Reagents |

| Aryl Halide | Electrophile | 1.0 eq | Methyl 4-bromobenzoate |

| Phenol | Nucleophile | 1.2 eq | Phenol |

| Copper Source | Pre-catalyst | 0.01 - 0.1 eq | CuI, Cu₂O[1] |

| Ligand | Accelerator | 0.02 - 0.2 eq | N,N-dimethylglycine, L-proline, 1,10-phenanthroline |

| Base | Proton Scavenger | 2.0 eq | Cs₂CO₃, K₃PO₄[14] |

| Solvent | Reaction Medium | ~0.5 M | Dioxane, Toluene, Acetonitrile[1][16] |

| Conditions | |||

| Temperature | 80 - 110 °C | ||

| Time | 8 - 16 h | ||

| Atmosphere | Inert (N₂ or Ar) | ||

| Expected Yield | 80 - 95% | ||

| Table 2. Summary of Modern Ligand-Accelerated Ullmann Synthesis Parameters. |

General Experimental Workflow and Product Characterization

A standardized workflow is essential for reproducibility and safety in the laboratory. The following diagram outlines the key stages from reaction setup to final product analysis.

Caption: Fig. 2: General laboratory workflow for Ullmann condensation.

Product Characterization: The identity and purity of the synthesized this compound (C₁₄H₁₂O₃, MW: 228.24 g/mol ) should be confirmed using standard analytical techniques.[17][18] Expected data include:

-

¹H NMR: Characteristic peaks for the aromatic protons of both rings and the methyl ester singlet (~3.9 ppm).

-

¹³C NMR: Resonances for all 14 carbons, including the ester carbonyl (~166 ppm).

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the product's mass.

-

Infrared (IR) Spectroscopy: A strong carbonyl stretch (~1720 cm⁻¹) and C-O ether stretches.

Field Insights & Troubleshooting

-

Causality of Base Selection: While K₂CO₃ is inexpensive, Cs₂CO₃ is often superior. Its greater solubility in organic solvents and the "cesium effect," which promotes the dissociation of the phenoxide, can significantly accelerate the reaction. K₃PO₄ is another effective base, particularly in dioxane.[14]

-

Inert Atmosphere is Critical: Although some modern protocols are more robust, ensuring an oxygen-free environment is crucial. Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the reaction.

-

Side Reactions: The primary side reaction is the Ullmann homocoupling of the aryl halide, which can occur at high temperatures.[19] Using a slight excess of the phenol can help suppress this pathway.

-

Ligand Screening: If yields are low with a standard ligand like N,N-dimethylglycine, screening other ligand classes (e.g., phenanthrolines, diamines) can be beneficial, as the optimal ligand is often substrate-dependent.[7]

Conclusion

The Ullmann condensation remains a powerful and versatile tool for the synthesis of diaryl ethers like this compound. While classical protocols established the reaction's utility, modern ligand-accelerated systems have transformed it into a mild, efficient, and broadly applicable method. By understanding the underlying mechanistic principles and the causal factors behind the choice of reagents and conditions, researchers can effectively harness this reaction to construct valuable C-O bonds for applications ranging from drug discovery to materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this cornerstone reaction.

References

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (No Date). National Center for Biotechnology Information. [Link]

-

Recent Advancements in Ullmann Reaction. (2025). ResearchGate. [Link]

-

Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2013). Thieme. [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2009). Arkat USA. [Link]

-

Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2014). Royal Society of Chemistry. [Link]

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). ACS Publications. [Link]

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (2014). Journal of Chemical Research. [Link]

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2020). MDPI. [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC. (2012). National Center for Biotechnology Information. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]

-

Ullmann condensation - Wikipedia. (No Date). Wikipedia. [Link]

-

Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. (2017). ACS Publications. [Link]

-

Ullmann coupling-An overview. (2025). OperaChem. [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (1999). ACS Publications. [Link]

-

Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). De Gruyter. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (No Date). Organic Chemistry Portal. [Link]

-

Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). National Center for Biotechnology Information. [Link]

-

(PDF) Copper Promoted Synthesis of Diaryl Ethers. (2025). ResearchGate. [Link]

-

Ullmann Coupling - Carbon Heteroatom Coupling. (2018). YouTube. [Link]

-

Ullmann reaction | PPTX. (No Date). Slideshare. [Link]

-

Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. (2018). ACS Publications. [Link]

-

Recent Advances in Diaryl Ether Synthesis. (2025). ResearchGate. [Link]

-

Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. (2025). ResearchGate. [Link]

-

A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. (No Date). International Journal for Research & Development in Technology. [Link]

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). Royal Society of Chemistry. [Link]

-

A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2012). ACS Publications. [Link]

-

Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. (1999). ACS Publications. [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (No Date).

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2006). MDPI. [Link]

-

Ullmann Reaction. (No Date). Organic Chemistry Portal. [Link]

-

Ullmann Reaction. (No Date). BYJU'S. [Link]

-

This compound. (No Date). PubChem. [Link]

-

Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub. [Link]

-

This compound. (No Date). gsrs. [Link]

-

This compound. (No Date). precisionFDA. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Ullmann coupling-An overview - operachem [operachem.com]

- 13. youtube.com [youtube.com]

- 14. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 15. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arkat-usa.org [arkat-usa.org]

- 17. This compound | C14H12O3 | CID 607605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. GSRS [gsrs.ncats.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Suzuki Coupling Reaction for the Synthesis of Methyl 4-phenoxybenzoate

This guide provides a comprehensive technical overview of the Suzuki-Miyaura coupling reaction, with a specific focus on its application in the synthesis of Methyl 4-phenoxybenzoate, a key intermediate in various industrial applications. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of this pivotal cross-coupling reaction.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the formation of carbon-carbon (C-C) bonds, particularly between sp2-hybridized carbon atoms, to construct biaryl scaffolds.[2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[4]

The reaction's broad adoption across academia and industry, from pharmaceuticals to materials science, is a testament to its versatility, mild reaction conditions, and tolerance of a wide array of functional groups.[1][5][6] In the context of this compound synthesis, the Suzuki coupling offers a powerful and efficient route to connect a phenoxyaryl group with a methyl benzoate moiety, a transformation that is central to the production of various agrochemicals, liquid crystals, and pharmaceutical intermediates.[7]

This guide will delve into the mechanistic underpinnings of the Suzuki coupling, provide a detailed experimental protocol for the synthesis of this compound, and explore the critical parameters that govern the reaction's success.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The Three Pillars of the Catalytic Cycle

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species.[8][9] The rate of this step is highly dependent on the nature of the halide, with reactivity generally following the trend I > Br > Cl > F.

-

Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) complex.[4] The presence of a base is essential for this step to proceed efficiently.[4][11] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes ligand exchange with the halide on the palladium center.[11][12][13]

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the Pd(II) complex couple to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][8]

Visualizing the Mechanism

The intricate dance of the palladium catalyst through its various oxidation and coordination states is best visualized through a diagram of the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Core Components and Experimental Design for this compound Synthesis

The successful synthesis of this compound via Suzuki coupling is contingent upon the judicious selection of several key components. This section provides a detailed examination of these components and a step-by-step experimental protocol.

Selection of Coupling Partners

For the synthesis of this compound, the two primary reactants are an aryl halide (or triflate) and an organoboron species. The logical disconnection points to two potential routes:

-

Route A: Coupling of Methyl 4-halobenzoate with phenoxyboronic acid.

-

Route B: Coupling of a 4-phenoxyhalobenzene with methyl 4-(dihydroxyboranyl)benzoate.

The choice between these routes often depends on the commercial availability and stability of the starting materials. For this guide, we will focus on Route A, utilizing a readily available Methyl 4-halobenzoate.

The Palladium Catalyst and Ligand System

The heart of the Suzuki coupling is the palladium catalyst. While simple palladium sources like palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern Suzuki couplings often employ pre-catalysts or in-situ generated catalysts with specialized phosphine ligands.[9][10]

Key Considerations for Ligand Selection:

-

Electron-rich and bulky ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to higher catalytic turnover.[5][14]

-

Buchwald-type biarylphosphine ligands , such as SPhos and XPhos, have demonstrated exceptional activity and broad substrate scope, particularly for challenging couplings involving aryl chlorides.[14][15][16]

The Indispensable Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[4] Its primary function is to activate the boronic acid for transmetalation.[11][12][13] Common bases include:

-

Inorganic bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

-

Organic bases: Triethylamine (Et₃N) and other hindered amines.

The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the reaction kinetics and product selectivity. A variety of organic solvents can be employed, often in combination with water to aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[8][10]

Commonly Used Solvents:

Recent efforts have also focused on developing greener solvent systems to minimize the environmental impact of the reaction.[18][19]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound. Optimization of specific parameters may be required depending on the scale and specific substrates used.

Materials and Reagents:

| Reagent | Formula | M.W. | Amount | Moles |

| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.00 g | 4.65 mmol |

| Phenoxyboronic acid | C₆H₇BO₃ | 137.93 | 0.77 g | 5.58 mmol |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.11 g | 0.093 mmol |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.28 g | 9.30 mmol |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |

| Water | H₂O | 18.02 | 5 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromobenzoate (1.00 g, 4.65 mmol), phenoxyboronic acid (0.77 g, 5.58 mmol), and potassium carbonate (1.28 g, 9.30 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add deoxygenated 1,4-dioxane (20 mL) and deoxygenated water (5 mL) to the flask.[10] Follow this with the addition of tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.093 mmol).[10]

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent, such as ethyl acetate.[10]

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10] The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.[10]

Visualizing the Experimental Workflow

A clear workflow diagram is essential for reproducibility and understanding the experimental process.

Caption: A streamlined workflow for the synthesis of this compound.

Optimization, Troubleshooting, and Future Directions

While the provided protocol serves as a robust starting point, optimizing Suzuki coupling reactions is often an iterative process.

Common Challenges and Solutions:

| Challenge | Potential Cause(s) | Recommended Action(s) |

| Low Yield | Inefficient catalyst turnover, incomplete reaction. | Screen different palladium pre-catalysts and ligands. Increase reaction time or temperature. |

| Homocoupling | Presence of oxygen, catalyst decomposition. | Ensure rigorous degassing of solvents and inert atmosphere. Use a more stable catalyst system. |

| Protodeborylation | Hydrolysis of the boronic acid. | Use a less aqueous solvent system or a more stable boronate ester. |

The field of Suzuki coupling is continuously evolving, with ongoing research focused on the development of more active and stable catalysts, greener reaction conditions, and an expanded substrate scope.[6][20] The application of high-throughput experimentation and machine learning is also poised to accelerate the optimization of these powerful reactions.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool in the arsenal of the modern synthetic chemist. Its application to the synthesis of this compound exemplifies its power and versatility. A thorough understanding of the reaction mechanism, the roles of the various components, and a systematic approach to experimental design are paramount to achieving high yields and purity. As catalyst technology and reaction methodologies continue to advance, the Suzuki coupling is set to remain a cornerstone of C-C bond formation for the foreseeable future.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

- Cano, R., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. 2014.

- Callam, C. S., & Lowary, T. L. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.

-

University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

-

Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. 2014. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025. Available from: [Link]

-

PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. 2022. Available from: [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. 2025. Available from: [Link]

-

ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. 2020. Available from: [Link]

-

YouTube. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. 2020. Available from: [Link]

-

ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. 2020. Available from: [Link]

-

National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

-

Reddit. How to approach choosing reaction conditions for Suzuki? 2024. Available from: [Link]

-

Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]

-

ACS Publications. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]

-

ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

-

MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]

-

ResearchGate. Reaction Conditions for Optimized Suzuki-Miyaura Reac- tion Using Phosphite Ligands a. Available from: [Link]

-

RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. 2021. Available from: [Link]

-

RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. 2025. Available from: [Link]

-

National Institutes of Health. Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Available from: [Link]

-

ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... Available from: [Link]

-

RSC Publishing. . Available from: [Link]

-

National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

-

ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... Available from: [Link]

-

Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available from: [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]

-

National Institutes of Health. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. 2020. Available from: [Link]

-

Hindawi. Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Available from: [Link]

-

ResearchGate. Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... Available from: [Link]

Sources

- 1. old.rrjournals.com [old.rrjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. scilit.com [scilit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Comprehensive Structural Elucidation of Methyl 4-phenoxybenzoate by Nuclear Magnetic Resonance (NMR) Spectroscopy

An In-Depth Technical Guide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure. This guide provides a comprehensive, in-depth exploration of the characterization of methyl 4-phenoxybenzoate, a key intermediate in various chemical syntheses. We will move beyond a simple recitation of spectral data, delving into the causal relationships between molecular structure and NMR observables. This document is designed for researchers and drug development professionals, offering field-proven insights into experimental design, data interpretation, and structural validation, from fundamental 1D experiments to advanced 2D correlation techniques.

Foundational Principles: Why NMR is the Definitive Tool

The power of NMR spectroscopy lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. Each unique nucleus within the chemical structure experiences a slightly different local magnetic field, influenced by its surrounding electronic environment. This results in distinct resonance frequencies, or "chemical shifts" (δ), which provide a fingerprint of the molecule's atomic framework.

Furthermore, interactions between neighboring nuclei, known as spin-spin coupling, cause signals to split into characteristic patterns (multiplets). The magnitude of this splitting, the coupling constant (J), provides critical information about the connectivity and spatial relationships between atoms. By systematically analyzing chemical shifts, integration (proton count), and coupling patterns, we can piece together the molecular puzzle with exceptional precision. For a molecule like this compound, with its distinct aromatic systems and ester functionality, NMR provides the resolution needed to assign every proton and carbon to its specific position.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation. The protocol described below is designed to minimize artifacts and ensure optimal spectral resolution.

Materials and Reagents

-

This compound (High Purity, >98%)

-

Deuterated Chloroform (CDCl₃, 99.8% D)

-

5 mm NMR Tubes (High Precision, e.g., Wilmad 535-PP or equivalent)

-

Pasteur Pipettes and Glass Wool

-

Volumetric Flask and Analytical Balance

Step-by-Step Sample Preparation Workflow

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C and 2D NMR experiments[1][2]. The higher concentration for carbon-based experiments is necessary due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus[1].

-

Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃[1][3]. CDCl₃ is the solvent of choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference[1][4]. Ensure the solution is fully homogeneous.

-

Filtration (Critical Step): To ensure optimal magnetic field homogeneity, all solid particulates must be removed. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the clean, dry NMR tube. The presence of suspended particles will lead to distorted magnetic fields, resulting in broad, poorly resolved spectral lines.

-

Volume Adjustment: The final sample height in the 5 mm tube should be between 4.0 and 5.0 cm (approx. 0.6-0.7 mL)[2][3]. Incorrect sample height can lead to shimming difficulties and asymmetric line shapes[2].

-

Tube Cleaning and Labeling: Before insertion into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust[2]. Label the tube clearly near the top.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion. Standard pulse programs are used for all experiments.

-

¹H NMR: 16-32 scans

-

¹³C{¹H} NMR: 512-1024 scans

-

2D Experiments (COSY, HSQC, HMBC): 2-8 scans per increment, with 256 increments in the F1 dimension.

Analysis of 1D NMR Spectra: Assigning the Core Structure

The 1D ¹H and ¹³C spectra provide the initial, fundamental pieces of structural information.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum of this compound exhibits signals corresponding to the methyl ester protons and the nine aromatic protons distributed across two distinct rings.

-

Methyl Protons (H-11): A sharp singlet appears at approximately δ 3.91 ppm. Its integration value of 3H confirms it as the methyl group of the ester. This signal is a singlet because there are no adjacent protons with which to couple.

-

Aromatic Protons (H-2 to H-10): The aromatic region (δ 7.00-8.10 ppm) is more complex. The protons on the benzoate ring (H-2, H-3, H-5, H-6) form an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring. The protons on the phenoxy ring (H-8, H-9, H-10) present a more intricate pattern.

-

H-3 & H-5: These protons are ortho to the ester group and appear as a doublet of doublets (or a complex multiplet) around δ 8.05 ppm. They are shifted downfield due to the electron-withdrawing nature of the carbonyl group.

-

H-2 & H-6: These protons are meta to the ester group and ortho to the phenoxy group, appearing as a doublet of doublets around δ 7.05 ppm.

-

H-8 & H-10: The ortho protons of the phenoxy ring appear as a multiplet around δ 7.15 ppm.

-

H-9: The para proton of the phenoxy ring appears as a triplet around δ 7.25 ppm.

-

H-7: The meta protons of the phenoxy ring appear as a triplet of doublets around δ 7.42 ppm.

-

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all 14 carbon atoms of the molecule.

-

Carbonyl Carbon (C-4): The ester carbonyl carbon is significantly deshielded and appears as a low-intensity signal around δ 166.0 ppm.

-

Methyl Carbon (C-11): The methyl carbon of the ester appears furthest upfield, at approximately δ 52.2 ppm.

-

Aromatic Carbons: The twelve aromatic carbons resonate in the typical range of δ 117-163 ppm. The carbons directly attached to oxygen (C-1, C-7) are the most deshielded in this region. Quaternary (non-protonated) carbons (C-1, C-4, C-7) typically show lower intensity signals.

Table 1: Summary of 1D NMR Spectral Data for this compound

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C-1 | - | - | ~162.5 |

| C-2, C-6 | ~7.05 | dd | ~117.0 |

| C-3, C-5 | ~8.05 | dd | ~131.8 |

| C-4 | - | - | ~124.0 |

| C-7 | - | - | ~156.5 |

| C-8, C-12 | ~7.15 | m | ~120.0 |

| C-9, C-11 | ~7.42 | td | ~129.9 |

| C-10 | ~7.25 | t | ~124.5 |

| C=O | - | - | ~166.0 |

| O-CH₃ | ~3.91 | s | ~52.2 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Advanced Structural Validation with 2D NMR

While 1D NMR provides a robust hypothesis for the structure, 2D NMR experiments provide definitive proof of atomic connectivity through correlation peaks.

Caption: NMR experimental workflow for structural elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds).

-

Expected Correlations: We expect to see cross-peaks connecting adjacent protons within each aromatic ring. For example, a strong correlation will be observed between H-2/H-6 and H-3/H-5 on the benzoate ring. On the phenoxy ring, H-8/H-12 will show correlations to H-9/H-11, which in turn will correlate with H-10. This confirms the proton-proton connectivity within each isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).

-

Expected Correlations: This is a powerful assignment tool. A cross-peak will appear for every protonated carbon, definitively linking the ¹H and ¹³C assignments. For example, the proton signal at δ 3.91 ppm will correlate with the carbon signal at δ 52.2 ppm, confirming the O-CH₃ group. Similarly, each aromatic proton signal will correlate to its corresponding carbon signal, allowing for unambiguous assignment of all protonated carbons listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most crucial for confirming the overall molecular assembly, as it reveals correlations between protons and carbons over two to three bonds. This allows us to connect the isolated spin systems identified by COSY.

-

Key Expected Correlations:

-

Ester Linkage: The methyl protons (H-11, δ ~3.91) will show a strong correlation to the carbonyl carbon (C=O, δ ~166.0), confirming the methyl ester functionality.

-

Benzoate Assembly: The same methyl protons (H-11) will show a correlation to the ester-bearing aromatic carbon (C-4). Protons H-3 and H-5 will show a strong three-bond correlation to the carbonyl carbon (C=O).

-

Ether Linkage: The protons on the benzoate ring ortho to the ether linkage (H-2, H-6) will show a three-bond correlation to the carbon on the phenoxy ring attached to the oxygen (C-7). Conversely, the protons on the phenoxy ring ortho to the ether linkage (H-8, H-12) will show a three-bond correlation to the carbon on the benzoate ring attached to the oxygen (C-1). These two correlations are the definitive proof of the ether bond connecting the two aromatic rings.

-

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion

Through a systematic and logical application of 1D and 2D NMR spectroscopy, we have unequivocally confirmed the structure of this compound. The ¹H and ¹³C NMR spectra provide the foundational assignments for each unique atom, while COSY experiments confirm intra-ring proton connectivities. The HSQC experiment serves to rigorously link the proton and carbon chemical shifts. Finally, key long-range correlations in the HMBC spectrum, particularly between the two aromatic rings via the ether oxygen and between the methyl protons and the carbonyl carbon, provide definitive and irrefutable evidence of the complete molecular architecture. This multi-faceted approach represents a gold standard for structural elucidation in the fields of chemical research and pharmaceutical development.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of California, Riverside. How to Prepare Samples for NMR. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". [Link]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. [Link]

Sources

1H NMR and 13C NMR spectral data of Methyl 4-phenoxybenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-phenoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, detailed peak assignments, and the underlying chemical reasoning for the observed shifts and coupling patterns. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound and related diaryl ether and benzoate ester compounds. The guide includes tabulated spectral data, a detailed experimental protocol for data acquisition, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound (C₁₄H₁₂O₃) is a chemical compound that incorporates two key functional groups: a methyl ester and a diaryl ether.[1][2] This structure is of significant interest in medicinal chemistry and materials science, often serving as a scaffold or intermediate in the synthesis of more complex molecules. Accurate structural verification is paramount in these fields, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, the objective is not merely to present data but to explain the causal relationships between the molecule's electronic environment and its spectral output. We will dissect the influence of the electron-withdrawing methyl carboxylate group and the electron-donating phenoxy group on the chemical shifts of the aromatic protons and carbons, providing a robust framework for spectral interpretation.

Molecular Structure and Spectroscopic Predictions

To effectively interpret an NMR spectrum, one must first analyze the molecule's structure for symmetry and distinct chemical environments.

Figure 1: Numbering scheme for this compound.

-

¹H NMR Prediction: The molecule lacks a plane of symmetry that would render protons on the two rings equivalent.

-

The benzoate ring is para-disubstituted, which will simplify its signal pattern into a characteristic AA'BB' system, often appearing as two distinct doublets.[3][4]

-

The phenoxy ring is monosubstituted, and we expect to see signals for its ortho (H2'/H6'), meta (H3'/H5'), and para (H4') protons.

-

The methyl group (-OCH₃) protons are in a unique environment and will appear as a singlet. In total, we anticipate 2 signals for the benzoate ring, 3 signals for the phenoxy ring, and 1 signal for the methyl group, making 6 distinct signals in the ¹H NMR spectrum.

-

-

¹³C NMR Prediction:

-

Due to the para-substitution on the benzoate ring, carbons C2/C6 and C3/C5 are chemically equivalent. This ring will show 4 distinct carbon signals (C1, C2/C6, C3/C5, C4).

-

The monosubstituted phenoxy ring will also show 4 signals due to symmetry (C1', C2'/C6', C3'/C5', C4').

-

The carbonyl carbon (C7) and the methyl carbon (C8) are unique. Therefore, a total of 10 signals are expected in the proton-decoupled ¹³C NMR spectrum.[5]

-

¹H NMR Spectral Analysis

The aromatic region of a ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a wealth of information based on chemical shifts and spin-spin coupling.[5] The precise shift of an aromatic proton is dictated by the electronic nature of the substituents on the ring.

-

Electron-Withdrawing Groups (EWGs): Groups like the methyl carboxylate (-COOCH₃) withdraw electron density from the aromatic ring, particularly from the ortho and para positions. This "deshields" the protons at these positions, causing their signals to shift downfield (to a higher ppm value).

-

Electron-Donating Groups (EDGs): The phenoxy group's oxygen atom donates electron density to its attached ring via resonance. This "shields" the ortho and para protons, causing their signals to shift upfield (to a lower ppm value) relative to benzene (7.36 ppm).[6]

Peak Assignments and Interpretation

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment | Rationale |

| ~8.05 | Doublet (d) | 2H | ~8.8 | H2, H6 | Strongly deshielded by the ortho, electron-withdrawing -COOCH₃ group. Appears as a doublet due to coupling with H3/H5. |

| ~7.40 | Triplet (t) | 2H | ~7.9 | H3', H5' | Meta protons on the phenoxy ring. Less affected by the ether oxygen's donating effect. Coupled to both ortho and para protons. |

| ~7.20 | Triplet (t) | 1H | ~7.4 | H4' | Para proton on the phenoxy ring. Experiences some shielding from the ether oxygen. |

| ~7.05 | Doublet (d) | 2H | ~8.8 | H3, H5 | Shielded relative to H2/H6. Coupled to H2/H6, forming the other half of the AA'BB' system. |

| ~7.00 | Doublet (d) | 2H | ~7.8 | H2', H6' | Ortho protons on the phenoxy ring. Shielded by the electron-donating ether oxygen. |

| ~3.90 | Singlet (s) | 3H | N/A | H8 (-OCH₃) | Protons on a carbon adjacent to an ester oxygen typically appear in the 3.7-4.1 ppm range.[7] No adjacent protons to couple with. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. Data is synthesized from typical values for similar structural motifs.[8][9][10]

¹³C NMR Spectral Analysis

In ¹³C NMR, the chemical shifts are highly sensitive to the electronic environment of the carbon atom, spanning a much wider range than in ¹H NMR (0-220 ppm).[11]

-

Carbonyl Carbons: Ester carbonyl carbons are significantly deshielded and typically appear in the 160-180 ppm region.[12]

-

Aromatic Carbons: Aromatic carbons generally resonate between 110-160 ppm.[5] Carbons directly attached to electronegative atoms (like oxygen) are shifted further downfield.

-

Alkyl Carbons: The methyl carbon of the ester group, being an sp³ hybridized carbon attached to an oxygen, is expected in the 50-60 ppm range.[13]

Peak Assignments and Interpretation

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~166.5 | C7 (C=O) | The ester carbonyl carbon is highly deshielded, placing it furthest downfield.[12] |

| ~162.0 | C4 | Aromatic carbon directly bonded to the ether oxygen, causing a significant downfield shift. |

| ~157.0 | C1' | Aromatic carbon on the phenoxy ring directly bonded to the ether oxygen. |

| ~131.8 | C2, C6 | Ortho to the -COOCH₃ group, these carbons are deshielded. |